H-Gly-Arg-OH (Arg-13C6,15N4)

Isotopic Purity Mass Spectrometry SILAC

Researchers performing SILAC-based quantitative proteomics frequently encounter spectral overlap and quantification drift when using alternative labeled arginines with differing mass shifts or suboptimal isotopic enrichment. H-Gly-Arg-OH (Arg-13C6,15N4) is a stable isotope-labeled dipeptide internal standard featuring uniform 13C6 and 15N4 incorporation on the arginine residue, delivering a definitive +10 Da mass shift for unambiguous precursor and fragment ion resolution. • Eliminates spectral crosstalk with 99 atom% 13C and 99 atom% 15N enrichment, minimizing post-acquisition isotopic impurity correction. • Enables quantitative tracking of arginase-mediated arginine catabolism via conversion to 13C5,15N2-arginine and [13C5,15N1]-proline isotopologues. • Validated for mTRAQ multiplexing and compatible with arginase-deficient engineered strains for conversion-free heavy labeling.

Molecular Formula C8H17N5O3
Molecular Weight 241.18 g/mol
Cat. No. B12381626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-Arg-OH (Arg-13C6,15N4)
Molecular FormulaC8H17N5O3
Molecular Weight241.18 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)NC(=O)CN)CN=C(N)N
InChIInChI=1S/C8H17N5O3/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11/h5H,1-4,9H2,(H,13,14)(H,15,16)(H4,10,11,12)/t5-/m0/s1/i1+1,2+1,3+1,5+1,7+1,8+1,10+1,11+1,12+1,13+1
InChIKeyJLXVRFDTDUGQEE-QCCJAHHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Arginine-13C6,15N4 Multi-Isotope Tracer


This compound, also known as L-Arginine-13C6,15N4 hydrochloride, is a stable isotope-labeled form of the essential amino acid L-arginine, specifically enriched with 13C at all six carbon positions and 15N at all four nitrogen positions, resulting in a uniform, heavy isotopologue with a mass shift of +10 Da relative to the unlabeled form . It is widely used as an internal standard or metabolic tracer in mass spectrometry-based quantitative proteomics, particularly in Stable Isotope Labeling by Amino acids in Cell culture (SILAC), where it enables precise relative quantification of protein expression across different experimental conditions [1].

Workflow SILAC, mTRAQ, metabolic tracing
Selection Multi-isotope (13C6,15N4) heavy isotopologue
Use Context Quantitative proteomics, metabolomics

Why L-Arginine-13C6,15N4 Is Irreplaceable


Generic substitution of L-Arginine-13C6,15N4 with alternative labeled arginines (e.g., 13C6-Arg, 15N4-Arg, or 13C5,15N-Arg) fails because these compounds exhibit fundamentally different mass shifts, isotopic purities, and metabolic fates. The specific combination of 13C and 15N labels in this compound determines its exact mass (+10 Da vs. unlabeled), its peak resolution in mass spectra, and critically, its susceptibility to arginase-mediated conversion into proline isotopologues [1]. These differences directly impact quantification accuracy, spectral complexity, and the reliability of downstream proteomic or metabolomic analyses, making it essential to select the precisely matched isotopologue for a given experimental system [2].

Mass shift mismatch
Alternative arginine labels (13C6, 15N4, 13C5,15N) produce different mass shifts, disrupting peak resolution and quantification accuracy.
Isotopic purity variance
Lower 15N enrichment in 15N4-Arg (98% vs 99%) may increase spectral interference from unlabeled species.
Metabolic conversion artifacts
Heavy arginine labels undergo arginase-dependent conversion to proline isotopologues; conversion profile differs by label type, impacting data analysis pipeline suitability.

Comparative Evidence for L-Arginine-13C6,15N4


Isotopic Purity and Mass Shift Differentiation

L-Arginine-13C6,15N4 exhibits a mass shift of M+10 and is specified at 99 atom % 13C and 99 atom % 15N . In contrast, the L-Arginine-13C6 isotopologue has a mass shift of M+6 and 99 atom % 13C, while L-Arginine-15N4 has a mass shift of M+4 and 98 atom % 15N .

Isotopic Enrichment
Head-to-head
Target: 99% 13C, 99% 15N, M+10
13C6-Arg: 99% 13C, M+6
15N4-Arg: 98% 15N, M+4
Reported higher 15N enrichment may reduce spectral overlap in SILAC.
Vendor-specified purity; mass shift relative to unlabeled Arg (174.2 Da).
Isotopic Purity Mass Spectrometry SILAC

Metabolic Conversion Artifacts in SILAC

In fission yeast SILAC, use of 13C6,15N4-arginine (Arg-10) leads to metabolic conversion into 13C5,15N2-arginine (Arg-7) and other amino acids, severely complicating MS and MS/MS analysis. This conversion was not observed when using 13C6-arginine (Arg-6) under the same conditions [1].

Metabolic Conversion
Head-to-head
Arg-10 → Arg-7, Pro, Glu, Gln, Lys
Arg-6: no significant conversion
Conversion artifacts may affect quantification; model-specific review advised.
S. pombe car2Δ strain; MS/MS analysis.
Metabolic Conversion SILAC Proteomics

Arginine-to-Proline Conversion Pathways

Metabolic conversion of heavy arginine to proline in eukaryotic cells generates distinct proline isotopologues depending on the starting arginine label. Specifically, [13C6,15N4]-arginine is converted to [13C5,15N1]-proline, whereas [13C6]-arginine yields [13C5]-proline [1].

Proline Conversion
Cross-study
Target: [13C5,15N1]-Pro (M+6)
13C6-Arg: [13C5]-Pro (M+5)
Proline isotopologue mass shift impacts data analysis pipeline selection.
Eukaryotic cells; arginase/ornithine pathway.
Proline Conversion SILAC Quantitative Proteomics

Labeling Efficiency in mTRAQ

In an mTRAQ labeling experiment, the labeling efficiency of [13C6,15N4]arginine was quantified as the percentage of non-mTRAQ-labeled peptides remaining after the reaction, reported as mean ± s.d. [1].

mTRAQ Efficiency
Data to verify
High incorporation rates reported; exact values not provided.
May support quantitative proteomics; independent validation advised.
Supplementary figure; abstract-level summary.
Labeling Efficiency mTRAQ Quantitative Proteomics

Optimal Applications of L-Arginine-13C6,15N4


SILAC with Maximum Mass Shift

L-Arginine-13C6,15N4 is the preferred internal standard for SILAC experiments where a +10 Da mass shift is required for clear separation from unlabeled peptides and when the highest possible 15N enrichment (99 atom %) is critical to minimize spectral overlap . Its high isotopic purity reduces the need for complex post-acquisition correction for isotopic impurities.

Metabolic Flux Analysis of Arginine Catabolism

Due to its unique conversion pathway to 13C5,15N2-arginine (Arg-7) and [13C5,15N1]-proline, this isotopologue is valuable in studies where tracking arginine catabolism via arginase and ornithine aminotransferase is of interest [1][2]. Researchers can use this compound to quantify the extent of arginine-to-proline conversion in their specific cellular model.

Proteomics in Arginase-Modified Systems

In fission yeast (Schizosaccharomyces pombe) or other eukaryotes where arginase activity leads to undesired conversion, L-Arginine-13C6,15N4 can be successfully employed only after deletion of specific arginase genes (car1+ and aru1+) to prevent conversion [1]. This makes it suitable for studies using genetically engineered strains designed for heavy isotope labeling.

Multiplexed Proteomics with mTRAQ

The compound has been validated for use in mTRAQ labeling workflows, where its efficient incorporation into cellular proteins enables relative quantification across multiple samples [3]. Its well-defined isotopic purity supports accurate reporter ion quantification.

Application
Selection Property
Validation Focus
SILAC with defined mass shift
Multi-isotope enrichment (13C6,15N4)
Isotopic purity and spectral resolution validation
Metabolic flux analysis of arginine catabolism
Arginine-to-proline conversion pathway tracing
Model-specific conversion artifact assessment
Proteomics in arginase-deficient models
Compatibility with genetically modified strains
Arginase activity control confirmation
Multiplexed mTRAQ proteomics
Efficient cellular incorporation
Labeling efficiency verification per protocol

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